4/'-BROMOACETOPHENONE-D7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

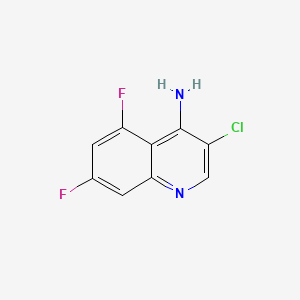

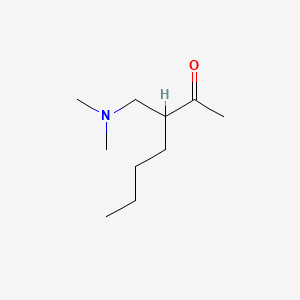

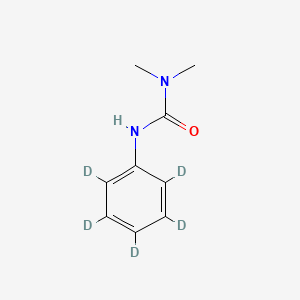

4/'-BROMOACETOPHENONE-D7 is an organic compound used as a building block in Heck and Suzuki coupling reactions . It generates phenyl radicals upon UV irradiation .

Synthesis Analysis

A novel selective method for the synthesis of α‐Bromoacetophenone and α,α‐Dibromoacetophenone using NaBr/K2S2O8 has been reported . In this work, α-bromoacetophenone and α,α-dibromoacetophenone were selectively synthesized using sodium bromide as a bromine source and potassium persulfate as an oxidant .Molecular Structure Analysis

The molecular formula of 4/'-BROMOACETOPHENONE-D7 is BrC6D4COCD3 . The molecular weight is 206.09 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

4/'-BROMOACETOPHENONE is used in organic coupling reactions . It is also known for its usefulness in various biological applications . The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry .Wissenschaftliche Forschungsanwendungen

Physico-Chemical and Spectroscopic Properties

4-Bromoacetophenone has been studied for its effects on physical, thermal, and spectral properties when treated with biofield energy. This treatment led to significant changes, including a decrease in the crystallite size, alterations in melting point and heat of fusion, and shifts in C=O stretching frequency as observed through various analytical methods like XRD, DSC, TGA, FT-IR, GC-MS, and UV-Vis spectrometry (Trivedi et al., 2015).

Photocleavage of DNA

4'-Bromoacetophenone derivatives have been investigated as potential photoinducible DNA cleaving agents. These compounds, especially when conjugated with pyrrolecarboxamide, can generate monophenyl radicals that are capable of hydrogen atom abstraction, leading to DNA cleavage. This property has been analyzed through the synthesis of specific derivatives and assessment of their DNA cleaving activities and sequence selectivities (Wender & Jeon, 1999).

Oxidation Studies

The oxidation of 4-bromoacetophenone by ozone in acetic acid has been a subject of investigation. This study focused on understanding the kinetics and mechanism of this oxidation process. The results included identification of the main products of the reaction and analysis of how certain catalysts, like manganese (II) acetate, affect the process (Galstyan et al., 2021).

Spectroscopic Analysis

Detailed spectroscopic investigations, such as FT-IR and FT-Raman spectral analysis, have been conducted on derivatives like 4-chloro-2-bromoacetophenone. These studies involve comparing experimental and theoretical spectra, and analyzing the impact of halogens on the vibrational bands of the carbonyl and acetyl groups in the molecule (Ramalingam et al., 2011).

Safety And Hazards

4/'-BROMOACETOPHENONE-D7 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep it in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

The photoreduction of aryl bromides/chlorides with 656 nm LED via triplet-triplet annihilation (TTA) strategy has been reported . This method is based on the discovery that the commonly used chromophore of perylene can serve as an efficient and metal-free photocatalyst to enable the photoreduction of inert aryl halides without the conventional need for electronic sacrificial agents .

Eigenschaften

CAS-Nummer |

1219805-88-5 |

|---|---|

Produktname |

4/'-BROMOACETOPHENONE-D7 |

Molekularformel |

C8H7BrO |

Molekulargewicht |

206.09 |

IUPAC-Name |

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone |

InChI |

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |

InChI-Schlüssel |

WYECURVXVYPVAT-AAYPNNLASA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)